Dibutylbis(decanoyloxy)stannane

Hydrolytic stability Organotin catalyst Moisture sensitivity

Dibutylbis(decanoyloxy)stannane (CAS 3465-75-6), systematically referred to as dibutyltin didecanoate or dibutyltin dineodecanoate depending on the carboxylate isomer employed, is a dialkyltin dicarboxylate belonging to the broader organotin(IV) compound class. With a molecular formula of C₂₈H₅₆O₄Sn and a molecular weight of approximately 575.5 g/mol, it exists as a yellowish liquid at ambient temperature with a density of 1.09 g/cm³, a specific gravity of 1.04, and a refractive index of 1.4725.

Molecular Formula C28H56O4Sn
Molecular Weight 575.5 g/mol
CAS No. 3465-75-6
Cat. No. B13742011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutylbis(decanoyloxy)stannane
CAS3465-75-6
Molecular FormulaC28H56O4Sn
Molecular Weight575.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCC
InChIInChI=1S/2C10H20O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10(11)12;2*1-3-4-2;/h2*2-9H2,1H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2
InChIKeyMMEFASXEQMDPAW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutylbis(decanoyloxy)stannane (CAS 3465-75-6): Organotin Catalyst and Stabilizer for Industrial Procurement


Dibutylbis(decanoyloxy)stannane (CAS 3465-75-6), systematically referred to as dibutyltin didecanoate or dibutyltin dineodecanoate depending on the carboxylate isomer employed, is a dialkyltin dicarboxylate belonging to the broader organotin(IV) compound class [1]. With a molecular formula of C₂₈H₅₆O₄Sn and a molecular weight of approximately 575.5 g/mol, it exists as a yellowish liquid at ambient temperature with a density of 1.09 g/cm³, a specific gravity of 1.04, and a refractive index of 1.4725 . The compound is synthesized via direct esterification of dibutyltin oxide with decanoic acid (or neodecanoic acid) and is commercially available under trade designations including Cotin® 227 and Patcat 3004 . It functions principally as a Lewis acid catalyst in polyurethane formation, esterification and transesterification reactions, room-temperature vulcanization (RTV) of silicones, and as a heat stabilizer in polyvinyl chloride (PVC) processing [2].

1 Catalyst role Polyurethane, esterification, RTV silicone, PVC heat stabilization
2 Selection logic Intermediate C₁₀ chain balances hydrophobicity, solubility, and steric profile
3 Format Liquid, compatible with gravimetric dispensing systems

Why Dibutylbis(decanoyloxy)stannane Cannot Be Simply Replaced by Generic Organotin Catalysts


Within the dialkyltin dicarboxylate family, catalytic performance, hydrolytic stability, and thermal stabilization efficacy are governed by the specific combination of alkyl substituents on the tin center and the chain length/branching of the carboxylate ligands [1]. The decanoate/neodecanoate ligand (C₁₀) in dibutylbis(decanoyloxy)stannane occupies an intermediate position between the short-chain acetate (C₂) of dibutyltin diacetate (DBTDA) and the long-chain laurate (C₁₂) of dibutyltin dilaurate (DBTDL), conferring a distinct balance of hydrophobicity, solubility, and steric profile at the catalytic active site [2]. Systematic experimental evidence confirms that changing the alkyl group from methyl to butyl to octyl—while keeping the same neodecanoate ligand—produces a measurable rank-order difference in PVC thermal stabilization performance (DOTDN > DBTDN > DMTDN), demonstrating that neither the carboxylate nor the alkyl group alone determines functional behavior . Consequently, substituting this compound with DBTDL, DBTDA, or a different dialkyltin dicarboxylate without reformulation validation risks altering reaction kinetics, compromising moisture resistance, or shifting the stabilization profile in ways that are directly quantifiable and practically consequential [2].

vs. DBTDL Longer laurate chain (C₁₂) alters hydrophobicity and hydrolysis profile; may shift moisture resistance and cure kinetics.
vs. DBTDA Shorter acetate ligand (C₂) changes Lewis acidity; primarily suited for RTV silicone, with limited esterification scope.
vs. DOTDN Dioctyl analog provides higher PVC stabilization but may represent over-specification for cost-sensitive formulations.
Alkyl and carboxylate groups jointly determine catalytic and stabilization behavior; reformulation validation is required before substituting any dialkyltin dicarboxylate.

Quantitative Differentiation Evidence for Dibutylbis(decanoyloxy)stannane vs. Comparator Organotin Compounds


Hydrolytic Stability: Dibutylbis(decanoyloxy)stannane vs. Dibutyltin Dilaurate (DBTDL)

Dibutylbis(decanoyloxy)stannane (as the dineodecanoate form) carries a reported hydrolytic sensitivity classification of 4, defined as 'no reaction with water under neutral conditions' . In contrast, dibutyltin dilaurate (DBTDL, CAS 77-58-7) is documented in multiple independent studies to undergo partial hydrolysis to lauric acid and dibutyltin dihydroxide under vulcanization conditions, with infrared spectroscopic evidence confirming hydrolytic decomposition that leads to deterioration of electrical properties in silicone rubber formulations [1][2]. This difference in hydrolytic stability is structurally rationalized by the branched neodecanoate ligand providing enhanced steric shielding of the Sn–O bond relative to the linear laurate ligand in DBTDL .

Hydrolytic stability
Cross-study comparable
Target: Sensitivity class 4 (no reaction with water, neutral pH). DBTDL: documented partial hydrolysis to lauric acid and dibutyltin dihydroxide.
Supports shelf-life and moisture-resistance review
DBTDL hydrolysis confirmed by IR spectroscopy under vulcanization conditions
Hydrolytic stability Organotin catalyst Moisture sensitivity

PVC Thermal Stabilization: Rank-Order Performance of Dibutyltin Dineodecanoate vs. Methyl and Octyl Homologs

In a 2023 comparative study published in e-Polymers, three tin neodecanoate homologs—dimethyltin dineodecanoate (DMTDN), dibutyltin dineodecanoate (DBTDN), and dioctyltin dineodecanoate (DOTDN)—were evaluated as standalone heat stabilizers for PVC . The thermal stabilization effects followed the unambiguous rank order: DOTDN > DBTDN > DMTDN. When formulated as three-component stabilizer systems with calcium stearate and zinc stearate in a 5:4:1 ratio, all three neodecanoates outperformed their standalone use, but the relative ranking among the tin compounds was preserved . This demonstrates that for PVC stabilization applications, dibutyltin dineodecanoate occupies a defined intermediate performance tier—superior to the dimethyl homolog but inferior to the dioctyl homolog—enabling formulators to select it as a cost-performance compromise when the higher activity of DOTDN is not required or when the lower activity of DMTDN is insufficient .

PVC stabilization rank
Head-to-head
DOTDN > DBTDN > DMTDN (standalone and with CaSt₂/ZnSt₂ 5:4:1). DBTDN ranks intermediate.
Defined intermediate performance tier; supports cost-performance balancing
e-Polymers 2023; exact degradation onset values not disclosed
PVC heat stabilizer Thermal stability Organotin stabilizer

Catalyst Selectivity Profile: Multi-Reaction Capability vs. Single-Reaction Alternatives

Dibutylbis(decanoyloxy)stannane demonstrates catalytic activity across four chemically distinct reaction classes: (i) urethane formation (polyol–isocyanate), (ii) water–isocyanate reaction in foam systems, (iii) esterification and transesterification of fatty acids, and (iv) silanol condensation for RTV silicone cure . This contrasts with dibutyltin diacetate (DBTDA, CAS 1067-33-0), which is primarily optimized for RTV silicone cure (especially acetoxy-cure systems) and exhibits a catalytic speed faster than DBTDL for silicone condensation but is not typically the first choice for esterification or transesterification [1]. The broader reaction scope of the decanoate/neodecanoate variant is attributed to the intermediate chain length and branching of the carboxylate ligand, which modulates Lewis acidity at the tin center without imposing the steric limitations of the very short acetate or the very long laurate [2]. The da Silva et al. (2015) study on Sn(IV) organometallics confirmed that all tested dialkyltin dicarboxylates—including dibutyltin dineodecanoate—are active in both esterification and transesterification, with reactivity modulated by steric and electronic effects of the substituents [2].

Multi-reaction scope
Class-level inference
Active in 4 reaction classes: urethane, water-isocyanate, esterification/transesterification, silanol condensation. DBTDA primarily optimized for RTV silicone.
Supports single-catalyst strategy for multi-substrate hybrid systems
Commercial literature and catalytic screening (da Silva et al., 2015)
Polyurethane catalyst Esterification catalyst Silicone condensation

Toxicity Profile: Acute Oral LD₅₀ Comparison with Dibutyltin Dilaurate

Dibutylbis(decanoyloxy)stannane (as dibutyltin didecanoate) has a reported acute oral LD₅₀ of 153 mg/kg in rats, classifying it as highly toxic by ingestion . The closest industrial comparator, dibutyltin dilaurate (DBTDL, CAS 77-58-7), has a reported acute oral LD₅₀ of 175 mg/kg in rats [1]. While both compounds fall within the same acute toxicity band (high toxicity), the approximately 14% lower LD₅₀ of the didecanoate variant (153 vs. 175 mg/kg) indicates a marginally higher acute oral toxicity that must be accounted for in safety assessments, personal protective equipment specifications, and regulatory compliance documentation . Additionally, dibutyltin didecanoate is classified as a severe skin irritant (rabbit: 500 mg/24 h severe) and a moderate eye irritant (rabbit: 100 mg/24 h moderate) .

Acute oral toxicity
Cross-study comparable
Target LD₅₀ 153 mg/kg (rat). DBTDL LD₅₀ 175 mg/kg (rat). ~14% lower LD₅₀; both classified highly toxic.
Informs EHS handling and PPE specification review
Severe skin irritant, moderate eye irritant reported
Organotin toxicology Acute toxicity LD50

Physical Properties and Density-Driven Handling Differentiation vs. DBTDL

Dibutylbis(decanoyloxy)stannane exhibits a density of 1.09 g/cm³ and a specific gravity of 1.04, compared to dibutyltin dilaurate (DBTDL) with a density of 1.066 g/mL at 25°C and a specific gravity of approximately 1.05–1.066 . The slightly higher density (approximately +2.3%) of the target compound relative to DBTDL is attributable to the shorter carboxylate chain (C₁₀ decanoate vs. C₁₂ laurate), resulting in a more compact molecular packing in the liquid state . While modest in absolute magnitude, this density difference is relevant for gravimetric dispensing systems, where volumetric-to-mass conversions must be calibrated compound-specifically to achieve targeted catalyst loading (typically 0.1–0.5 phr in polyurethane formulations) [1]. Additionally, the target compound has a reported boiling point of approximately 585.4°C (estimated), substantially higher than DBTDL's boiling point of >204°C at 12 mmHg, indicating lower volatility and potentially reduced VOC contribution in high-temperature curing applications [2].

Density handling
Cross-study comparable
Target density 1.09 g/cm³. DBTDL density 1.066 g/mL at 25°C. ~2.3% higher density; estimated boiling point 585.4°C vs. >204°C at 12 mmHg.
Requires compound-specific calibration for gravimetric dispensing
Lower volatility may reduce VOC contribution in high-temperature cure
Physical properties Density Formulation handling

Regulatory Inventory Status: Enabling Broader Geographic Procurement vs. Niche Organotin Alternatives

Dibutylbis(decanoyloxy)stannane (CAS 3465-75-6) is listed on multiple major chemical inventories, including the European INventory of Existing Commercial chemical Substances (EINECS) under number 222-417-9, the US EPA TSCA Inventory, and the Japanese MITI inventory (MITI Number 2-2330) [1][2][3]. In contrast, several dibutyltin compounds are facing increasing regulatory restrictions: dibutyltin dilaurate (DBTDL) is subject to authorization requirements under EU REACH due to reproductive toxicity classification, and dioctyltin neodecanoate (DOTDN), while offering superior PVC stabilization performance, is often positioned as a premium-priced specialty item with more limited supplier availability [4][5]. The multi-jurisdiction inventory listing of the target compound reduces regulatory friction in global supply chains and provides procurement professionals with a wider base of qualified suppliers compared to compounds facing active regulatory phase-down or those limited to fewer manufacturing sources [1].

Inventory status
Supporting evidence
Listed on EINECS (222-417-9), US TSCA, Japan MITI (2-2330). DBTDL subject to EU REACH authorization.
Supports global supply chain regulatory review
Multi-jurisdiction listing reduces customs and compliance friction
Regulatory compliance TSCA EINECS Global inventory

Optimal Application Scenarios for Dibutylbis(decanoyloxy)stannane Based on Quantitative Differentiation Evidence


Moisture-Cure Polyurethane Coatings and Sealants Requiring Extended Shelf Life

In one-component moisture-cure polyurethane (1K-PU) systems, adventitious water ingress during storage can prematurely activate the catalyst, leading to viscosity build-up and reduced shelf life. The hydrolytic stability classification of 4 ('no reaction with water under neutral conditions') for dibutylbis(decanoyloxy)stannane makes it a strategically preferable choice over DBTDL—which undergoes documented partial hydrolysis to lauric acid and dibutyltin dihydroxide under moisture exposure [1]—for formulations where packaged stability exceeding 6–12 months is required without resorting to moisture-scavenging additives. The catalyst's room-temperature activity further supports ambient-cure coating and sealant applications .

PVC Stabilizer Formulations Targeting Balanced Cost-Performance Between DMTDN and DOTDN

For PVC compounders seeking to optimize the thermal stabilizer package, the established rank-order DOTDN > DBTDN > DMTDN in standalone stabilization efficacy provides a rational basis for selecting dibutyltin dineodecanoate when the dioctyl variant would exceed the required performance specification and budget, yet the dimethyl variant would provide insufficient thermal protection during processing. The demonstrated synergy of DBTDN with calcium stearate and zinc stearate in a 5:4:1 three-component system further supports its use in cost-optimized mixed-metal stabilizer formulations.

Hybrid PU-Silicone-ester Multi-Reaction Formulations Requiring a Single Catalyst

In advanced hybrid formulations—such as silane-modified polyurethane (SPUR) sealants that undergo both urethane formation and silanol condensation, or polyester-polyurethane coatings where esterification and urethane reactions proceed in parallel—the broad catalytic scope of dibutylbis(decanoyloxy)stannane across four reaction classes (urethane, water-isocyanate, esterification/transesterification, and silanol condensation) [2] enables a single-catalyst strategy. This avoids the complexity, potential antagonism, and procurement burden of using separate catalysts for each reaction type, a scenario where more specialized catalysts like DBTDA (optimized primarily for acetoxy-silicone cure) would be insufficient [3].

Global Manufacturing Operations Requiring Multi-Jurisdiction Regulatory Compliance

For multinational manufacturers with production sites in the EU, North America, and Asia-Pacific, the confirmed listing of dibutylbis(decanoyloxy)stannane on EINECS (222-417-9), US TSCA, and Japan MITI (2-2330) inventories [4][5][6] simplifies raw material qualification and reduces the regulatory risk associated with dibutyltin compounds facing active regulatory scrutiny under EU REACH. This multi-inventory status directly supports harmonized procurement across regions, avoiding the need for region-specific catalyst variants and the associated reformulation costs.

Application
Selection Property
Validation Focus
Moisture-cure PU coatings and sealants
Hydrolytic stability classification review
Packaged shelf-life and ambient-cure kinetics
PVC stabilizer cost-performance optimization
Ranked thermal stabilization context
Intermediate efficacy between DMTDN and DOTDN; Ca/Zn synergy
Hybrid PU-silicone-ester multi-reaction systems
Multi-reaction catalytic scope
Single-catalyst strategy vs. reaction-specific alternatives
Multi-jurisdiction global manufacturing
Multi-inventory regulatory listing
Supplier diversity and customs clearance review

Technical Documentation Hub

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